N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE
Description
N-[(4-Chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenylmethyl group attached to the acetamide nitrogen and a pyrimidine ring substituted with a methyl group at position 6 and a pyrrolidin-1-yl group at position 2.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(21-13)23-8-2-3-9-23)25-12-16(24)20-11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKYQHMXUNAHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The introduction of the pyrrolidine group is achieved via nucleophilic substitution, followed by the attachment of the chlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the acetamide linkage under mild conditions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as Lewis acids may be employed to enhance the efficiency of the Friedel-Crafts alkylation step. Purification techniques like recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine moiety can modulate its binding affinity to target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Features of Key Analogues
Key Observations:
- Pyrimidine Substitution: The target compound’s pyrrolidin-1-yl group at position 2 (vs. Piperazine/piperidine substituents may improve target binding in neurological applications due to increased basicity .
- Acetamide Substituent : The 4-chlorophenylmethyl group (target) offers lipophilicity compared to hydrazide () or fluorophenyl groups (), influencing pharmacokinetics and metabolic stability .
- Core Heterocycles: Pyrazolo-pyrimidinone derivatives () introduce additional hydrogen-bonding sites, which may enhance antiproliferative activity compared to simple pyrimidines .
Key Observations:
- Hydrazinolysis () is efficient for introducing hydrazide groups but requires careful purification to avoid byproducts .
- Click Chemistry () enables rapid synthesis of triazole-linked analogs with high yields, though copper catalysts may require removal for biological testing .
- The target compound’s synthesis likely parallels methods in and , utilizing nucleophilic substitution or etherification under reflux .
Key Observations:
- The target compound’s pyrrolidin-1-yl group may enhance plant growth stimulation, as seen in , by mimicking auxin’s interactions with receptors .
- Antiproliferative activity in oxadiazole-pyrimidines () suggests that substituting the ether linkage with sulfur or nitrogen heterocycles could expand therapeutic applications .
Physicochemical Properties
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 345.8 g/mol |
| CAS Number | Not specified in the sources |
This compound features a pyrimidine core, which is often associated with various biological activities, including enzyme inhibition and antimicrobial effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic processes, respectively .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Binding Affinity : Docking studies have suggested that the compound binds effectively to bovine serum albumin (BSA), indicating potential for pharmacokinetic applications in drug delivery systems .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antibacterial Agents : Due to its effectiveness against various bacterial strains, it may serve as a lead compound for developing new antibiotics.
- Neurological Disorders : Given its action as an AChE inhibitor, it holds promise for treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission.
Case Studies
- Antibacterial Evaluation : A study conducted on synthesized derivatives of similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy .
- Enzyme Inhibition Studies : Research evaluating the enzyme inhibitory effects of related compounds revealed strong activity against urease and AChE, suggesting that structural components such as the pyrimidine ring are critical for bioactivity. This highlights the potential for further modifications to enhance therapeutic effects .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity of N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the pyrimidine ring substitution pattern, pyrrolidine integration, and chlorophenylmethyl group connectivity. Coupling constants in -NMR can confirm stereoelectronic effects .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm) and ether (C-O-C) vibrations (~1200 cm) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between the acetamide NH and pyrimidine N atoms) to validate spatial conformation .
Q. How can reaction conditions be optimized for synthesizing this compound?
- Methodological Answer :
-
Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, DMF) to stabilize intermediates during nucleophilic substitution at the pyrimidine C-4 position .
-
Temperature Control : Maintain 80–100°C for efficient coupling of the chlorophenylmethyl group to the acetamide backbone .
-
Catalysts : Employ base catalysts (e.g., KCO) to deprotonate hydroxyl groups during ether bond formation .
Parameter Optimal Range Impact on Yield Solvent DMF or dichloromethane Higher solubility of intermediates Temperature 80–100°C Accelerates nucleophilic steps Reaction Time 12–24 hours Ensures complete substitution
Q. What techniques are critical for assessing purity post-synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity guide derivative synthesis?
- Methodological Answer :
- Substitution Reactions : Replace the pyrrolidine moiety with other amines (e.g., piperidine) to study steric effects on bioactivity. Use DFT calculations to predict transition-state energies for nucleophilic attacks .
- Oxidative Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the pyrimidine C-6 position to alter redox potential, monitored via cyclic voltammetry .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to identify context-dependent effects.
- Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., kinase enzymes) to explain divergent inhibition profiles .
Q. How can crystallographic data inform structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Database Mining : Compare crystal structures of analogs (e.g., Cambridge Structural Database entries) to correlate dihedral angles (pyrimidine-pyrrolidine) with bioactivity .
-
Hydrogen Bond Analysis : Identify key intermolecular interactions (e.g., acetamide NH → pyrimidine N) that stabilize ligand-target complexes .
Structural Feature Biological Impact Pyrrolidine ring conformation Modulates target binding affinity Chlorophenyl position Influences membrane permeability
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous reactors to improve heat transfer and reduce side reactions during large-scale pyrimidine functionalization .
- Purification Automation : Use flash chromatography systems with gradient elution to isolate high-purity batches (>98%) .
Data Contradiction Analysis
- Issue : Discrepancies in reported LogP values.
- Issue : Variability in enzymatic inhibition assays.
- Resolution : Pre-incubate the compound with target enzymes (e.g., 30 minutes at 37°C) to ensure equilibrium binding before activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
